SEW2871

Descripción general

Descripción

SEW-2871 es un agonista potente y selectivo del receptor de esfingosina-1-fosfato tipo 1. Este compuesto es conocido por su alta especificidad y eficacia en la activación del receptor de esfingosina-1-fosfato tipo 1, con una concentración efectiva (EC50) de 13,8 nanomolar . SEW-2871 ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas en diversas enfermedades, incluidas la diabetes, la enfermedad de Alzheimer, la fibrosis hepática y las respuestas inflamatorias .

Métodos De Preparación

La síntesis de SEW-2871 involucra múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. La ruta sintética generalmente incluye los siguientes pasos:

Formación de la estructura central: La estructura central de SEW-2871 se sintetiza a través de una serie de reacciones que involucran la formación de un sistema de anillo tienil y fenil.

Introducción de grupos funcionales: Los grupos funcionales como trifluorometil y oxadiazol se introducen en la estructura central a través de diversas reacciones químicas, incluidas reacciones de sustitución nucleofílica y ciclización.

Análisis De Reacciones Químicas

SEW-2871 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: SEW-2871 puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.

Reducción: El compuesto también puede experimentar reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Sustitución: SEW-2871 puede participar en reacciones de sustitución, donde los grupos funcionales en la molécula se reemplazan por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Immunology

- Lymphopenia Induction : SEW2871 induces peripheral lymphopenia by sequestering lymphocytes in secondary lymphoid organs. This mechanism is beneficial in conditions where reducing lymphocyte counts can mitigate autoimmune responses or transplant rejection .

- Dendritic Cell Function : Research indicates that this compound impairs the chemotaxis of dendritic cells (DCs), both immature and mature, affecting their migration to lymph nodes under inflammatory conditions. This modulation could be pivotal in managing autoimmune diseases .

2. Nephrology

- Ischemia-Reperfusion Injury : this compound has demonstrated protective effects against ischemia-reperfusion injury in renal tissues. Studies show that it reduces CD4+ T cell infiltration and pro-inflammatory cytokine production, thereby preserving kidney function during acute injury scenarios .

3. Neurology

- Seizure Management : this compound has been investigated for its potential to reduce seizure activity in models resistant to conventional treatments. Its agonistic action on S1P1 receptors may play a role in modulating neuronal excitability and inflammation associated with seizure disorders .

Case Study 1: Immunomodulation in Autoimmunity

A study involving IL-10 deficient mice treated with this compound showed significant amelioration of colitis symptoms. The treatment resulted in reduced levels of pro-inflammatory cytokines and improved histological scores of colon inflammation, indicating its potential as a therapeutic agent in autoimmune conditions .

Case Study 2: Renal Protection

In a model of ischemia-reperfusion injury, this compound administration led to decreased T cell infiltration and lower levels of serum amyloid A, demonstrating its efficacy in protecting renal function during acute injury episodes. Histological analysis revealed reduced inflammation compared to control groups .

Case Study 3: Neurological Effects

Research into the effects of this compound on seizure activity highlighted its potential as a novel treatment for refractory seizures. The compound was shown to modulate neuronal excitability and reduce seizure frequency in animal models .

Data Summary Table

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Immunology | Lymphocyte sequestration | Induces lymphopenia; alters DC chemotaxis |

| Nephrology | Renal protection during ischemia | Reduces CD4+ T cell infiltration; preserves function |

| Neurology | Modulation of neuronal excitability | Reduces seizure frequency in resistant models |

Mecanismo De Acción

SEW-2871 ejerce sus efectos activando selectivamente el receptor de esfingosina-1-fosfato tipo 1. Esta activación conduce a la internalización y el reciclaje del receptor, así como a la activación de vías de señalización aguas abajo, incluidas las vías de la cinasa regulada por señal extracelular, la proteína cinasa B y la Rac . Estas vías desempeñan funciones cruciales en la regulación de la migración, proliferación y supervivencia celular .

Comparación Con Compuestos Similares

SEW-2871 es único en su alta selectividad y potencia para el receptor de esfingosina-1-fosfato tipo 1. Compuestos similares incluyen:

Fingolimod: Otro agonista del receptor de esfingosina-1-fosfato, pero con una especificidad de receptor más amplia.

Siponimod: Un modulador selectivo del receptor de esfingosina-1-fosfato con aplicaciones terapéuticas en la esclerosis múltiple.

SEW-2871 destaca por su alta especificidad para el receptor de esfingosina-1-fosfato tipo 1, lo que lo convierte en una herramienta valiosa para estudiar esta vía de señalización específica .

Actividad Biológica

SEW2871 is a selective agonist for the sphingosine-1-phosphate receptor type 1 (S1P1), exhibiting significant biological activity in various experimental models. This article reviews the compound's mechanisms of action, therapeutic potential, and findings from recent studies.

Overview of this compound

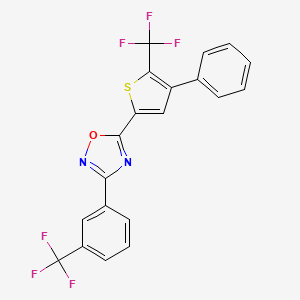

- Chemical Structure : this compound is chemically identified as 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]1,2,4-oxadiazole.

- Selectivity : It selectively activates the S1P1 receptor with an EC50 of approximately 13 nM and does not activate S1P2, S1P3, S1P4, or S1P5 receptors at concentrations up to 10 μM .

This compound exerts its effects primarily through the activation of the S1P1 receptor, influencing various physiological processes including immune response modulation, neuroprotection, and anti-inflammatory effects.

Immune Modulation

- Lymphopenia Induction : this compound has been shown to induce lymphopenia in mice by sequestering lymphocytes into secondary lymphoid organs. This mechanism is similar to that observed with FTY720, another S1P receptor modulator .

- Dendritic Cell Function : Unlike FTY720, this compound does not down-regulate S1P1 in human dendritic cells (DCs), thus preserving their chemotactic function under inflammatory conditions .

Neuroprotective Effects

- Cognitive Function : Chronic administration of this compound has been demonstrated to ameliorate spatial memory deficits in Alzheimer's disease (AD) models by preventing Aβ-induced neuronal loss in the hippocampus .

- Mechanistic Insights : In AD model rats, this compound treatment led to increased expression of S1PR1 and improved performance in spatial learning tasks. The compound also reduced apoptosis in hippocampal neurons exposed to Aβ .

Study on Colitis

In a study involving IL-10 deficient mice (a model for inflammatory bowel disease), treatment with this compound resulted in:

- Reduced Inflammation : Significant suppression of pro-inflammatory cytokines such as TNF-α and IL-17A was observed in colon tissues .

- Therapeutic Potential : These findings suggest that this compound may have potential therapeutic applications for inflammatory bowel diseases.

Neuroprotective Study

In a study focusing on cognitive deficits induced by Aβ:

- Neuronal Protection : this compound administration significantly reduced neuronal loss in the CA1 region of the hippocampus compared to controls receiving only Aβ injections .

- Cognitive Improvement : Enhanced performance in memory tasks was noted in treated animals, indicating a protective effect against cognitive decline associated with AD.

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

Propiedades

IUPAC Name |

5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F6N2OS/c21-19(22,23)13-8-4-7-12(9-13)17-27-18(29-28-17)15-10-14(11-5-2-1-3-6-11)16(30-15)20(24,25)26/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMNPJXKQVTQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399085 | |

| Record name | SEW2871 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256414-75-2 | |

| Record name | SEW2871 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SW2871 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.